molecular formula C19H23N5O3S2 B11532939 N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide

N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide

Cat. No.: B11532939
M. Wt: 433.6 g/mol
InChI Key: BTCGEKXOGURKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ACETYLPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE: is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Step 1: Synthesis of 4-acetylphenylamine by acetylation of aniline.

    Step 2: Formation of 2-(piperidin-1-yl)acetamide by reacting piperidine with chloroacetamide.

    Step 3: Synthesis of 5-(2-(piperidin-1-yl)acetamido)-1,3,4-thiadiazole-2-thiol by cyclization of thiosemicarbazide with the acetamide derivative.

    Step 4: Coupling of 4-acetylphenylamine with the thiadiazole derivative to form the final compound.

Industrial Production Methods: Industrial production typically involves the optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups in the acetyl and amide functionalities.

    Substitution: Nucleophilic substitution reactions can take place at the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in the development of new pharmaceuticals.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a candidate for drug development due to its unique structural features.
  • Potential use in targeted drug delivery systems.

Industry:

  • Utilized in the production of advanced materials with specific properties.
  • Studied for its potential use in sensors and other electronic devices.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • N-(4-ACETYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
  • N-(4-ACETYLPHENYL)-2-({5-[2-(PYRROLIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

Uniqueness:

  • The presence of the piperidine ring distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties.
  • The specific arrangement of functional groups may result in unique biological activities and reactivity profiles.

Properties

Molecular Formula

C19H23N5O3S2

Molecular Weight

433.6 g/mol

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C19H23N5O3S2/c1-13(25)14-5-7-15(8-6-14)20-17(27)12-28-19-23-22-18(29-19)21-16(26)11-24-9-3-2-4-10-24/h5-8H,2-4,9-12H2,1H3,(H,20,27)(H,21,22,26)

InChI Key

BTCGEKXOGURKIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.